molecular formula C23H26ClNO3 B13778395 4-Piperidino-2-butynyl benzilic acid hydrochloride CAS No. 95441-50-2

4-Piperidino-2-butynyl benzilic acid hydrochloride

Cat. No.: B13778395
CAS No.: 95441-50-2
M. Wt: 399.9 g/mol
InChI Key: XVHQNJQDLVSUPT-UHFFFAOYSA-N
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Description

4-Piperidino-2-butynyl benzilic acid hydrochloride is a chemical compound with the molecular formula C23H25NO3·HCl and a molecular weight of 399.95 g/mol It is a derivative of benzilic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom

Preparation Methods

The synthesis of 4-Piperidino-2-butynyl benzilic acid hydrochloride involves several steps. One common method includes the reaction of benzilic acid with 4-piperidino-2-butynyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Piperidino-2-butynyl benzilic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Piperidino-2-butynyl benzilic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of 4-Piperidino-2-butynyl benzilic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4-Piperidino-2-butynyl benzilic acid hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its combination of the piperidine ring and benzilic acid moiety, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

95441-50-2

Molecular Formula

C23H26ClNO3

Molecular Weight

399.9 g/mol

IUPAC Name

4-piperidin-1-ium-1-ylbut-2-ynyl 2-hydroxy-2,2-diphenylacetate;chloride

InChI

InChI=1S/C23H25NO3.ClH/c25-22(27-19-11-10-18-24-16-8-3-9-17-24)23(26,20-12-4-1-5-13-20)21-14-6-2-7-15-21;/h1-2,4-7,12-15,26H,3,8-9,16-19H2;1H

InChI Key

XVHQNJQDLVSUPT-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CC#CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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